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Compound of Interest

2-Hydroxy-3,4-
Compound Name:
dimethoxybenzaldehyde

Cat. No.: B104142

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,4-
dimethoxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of the chemical properties,
synthesis, reactivity, and applications of 2-Hydroxy-3,4-dimethoxybenzaldehyde (CAS No:
19283-70-6). Designed for researchers, medicinal chemists, and drug development
professionals, this document synthesizes fundamental chemical data with practical, field-
proven insights. We delve into its spectroscopic signature, explore its role as a versatile
synthetic building block, detail a representative synthesis protocol, and discuss its potential in
the development of novel therapeutic agents. This guide is grounded in authoritative references
to ensure scientific integrity and empower researchers in their experimental design and
application.

Physicochemical and Structural Properties

2-Hydroxy-3,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde, a class of
compounds that serves as a cornerstone in organic synthesis. Its unique substitution pattern—
a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups—imparts a distinct
set of electronic and steric properties that are highly valuable in fine chemical and
pharmaceutical synthesis.

The core structure consists of a benzene ring functionalized with an aldehyde (-CHO), a
hydroxyl (-OH), and two methoxy (-OCHs) groups. The intramolecular hydrogen bond between
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the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature,

influencing the compound's conformation, reactivity, and physical properties.

Table 1: Compound Identification and Key Properties

Identifier Value Reference
2-hydroxy-3,4-

IUPAC Name . [1]
dimethoxybenzaldehyde

CAS Number 19283-70-6 [1112][31[4]

Molecular Formula CoH1004 [1114]

Molecular Weight 182.17 g/mol [1][3]

Canonical SMILES

COC1=C(C(=C(C=C1)C=0)0)
oC

[1]

UIOMNPYQUBMBOJ-

InChi Key UHFFFAOYSA-N i
Boiling Point 289.7°C at 760 mmHg [1]
Flash Point 114.5°C [1]
Density 1.234 g/cm3 [1]

| Purity | 297% (typical) |[1] |

Spectroscopic Characterization

Precise characterization is fundamental to confirming the identity and purity of a synthetic

intermediate. While a comprehensive, peer-reviewed spectral dataset for this specific

compound is not readily available, its expected spectroscopic signature can be reliably

predicted based on the well-understood effects of its constituent functional groups.

Table 2: Predicted Spectroscopic Data for 2-Hydroxy-3,4-dimethoxybenzaldehyde
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Technique

IH NMR

Expected Signature

~11.0-11.5 ppm (s, 1H): Phenolic -OH,
deshielded by intramolecular H-bonding.
~9.8 ppm (s, 1H): Aldehydic -CHO. ~7.2-7.4
ppm (d, 1H): Aromatic H-6, ortho to
aldehyde. ~6.6-6.8 ppm (d, 1H): Aromatic
H-5, ortho to hydroxyl. ~3.9 ppm (s, 3H):
Methoxy -OCHs. ~3.8 ppm (s, 3H): Methoxy
-OCHs.

13C NMR

~190-195 ppm: Aldehyde C=0. ~150-160 ppm:
Aromatic C-O (C-2, C-3, C-4). ~110-130 ppm:
Other aromatic carbons (C-1, C-5, C-6). ~55-60
ppm: Methoxy carbons (-OCHs).

IR (Infrared)

3100-3300 cm™! (broad): O-H stretch
(intramolecularly H-bonded). 2850-2950 cm~1:
C-H stretch (aromatic & methyl). 1640-1660
cm~1; C=0 stretch (aldehyde, lowered
frequency due to H-bonding & conjugation).
1580-1600 cm~1: C=C stretch (aromatic). 1200-
1280 cm~1: C-O stretch (aryl ether).

| MS (Mass Spec.) | [M]+e: m/z 182.0579 (Monoisotopic Mass). [M+H]*: m/z 183.0652. [M-H]:
m/z 181.0506. Key Fragments: Loss of -CHs (m/z 167), loss of -CHO (m/z 153). |

Note: Predicted data is based on established principles of spectroscopy and data from

structurally similar compounds. Experimental verification is required.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Hydroxy-3,4-dimethoxybenzaldehyde is governed by the interplay of its

three functional groups. Understanding their electronic effects is key to predicting reaction

outcomes and designing synthetic strategies.

e Phenolic Hydroxyl Group (-OH): A potent activating group that directs electrophiles to the

ortho and para positions (C5 and C1, respectively) via resonance electron donation.
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o Aldehyde Group (-CHO): A deactivating group that directs electrophiles to the meta position
(C5) via inductive electron withdrawal. It is the primary site for nucleophilic attack.

o Methoxy Groups (-OCHs): Activating groups that also direct electrophiles to their ortho and
para positions.

The combined effect of these groups makes the C5 position the most electron-rich and
sterically accessible site for further electrophilic aromatic substitution. The aldehyde group
readily undergoes reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or
condensation with primary amines to form Schiff bases (imines).

Caption: Key reactivity sites of 2-Hydroxy-3,4-dimethoxybenzaldehyde.

Synthesis Pathway: Ortho-Formylation

The most direct and industrially relevant method for synthesizing hydroxybenzaldehydes is the
formylation of the corresponding phenol. The Reimer-Tiemann reaction is a classic and
effective method for the selective ortho-formylation of phenols.[6][7]

Causality of Method Choice: The Reimer-Tiemann reaction is chosen for its high ortho-
selectivity, which is driven by the interaction between the electron-rich phenoxide intermediate
and the electrophilic dichlorocarbene species generated in situ.[8] This selectivity is crucial for
producing the desired 2-hydroxy isomer from the 3,4-dimethoxyphenol precursor.
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Caption: Workflow for the Reimer-Tiemann synthesis of the target compound.
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Representative Experimental Protocol: Reimer-Tiemann
Formylation

This protocol is a representative example based on established procedures for the Reimer-
Tiemann reaction and requires optimization for specific laboratory conditions.[9]

¢ Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a mechanical stirrer, dissolve 3,4-dimethoxyphenol (1.0 equiv) in a 2:1
solution of ethanol and 20% aqueous sodium hydroxide (8.0 equiv NaOH).

e Initiation: Heat the mixture to 70°C with vigorous stirring to ensure the formation of the
sodium phenoxide.

o Carbene Formation & Reaction: Add chloroform (CHCls, 2.0 equiv) dropwise via the dropping
funnel over 1 hour, maintaining the temperature at 70°C. The reaction is exothermic and may
require external cooling to maintain the target temperature.

o Reaction Completion: After the addition is complete, continue stirring the resulting mixture at
70°C for an additional 3 hours.

o Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced
pressure using a rotary evaporator.

» Extraction: Acidify the remaining aqueous solution to pH 4-5 with dilute HCI. Extract the
product into an organic solvent (e.g., ethyl acetate, 3x volume).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate (MgSOa), filter, and concentrate in vacuo. The crude product can be purified by
column chromatography or recrystallization to yield the final product.

Applications in Medicinal Chemistry

Substituted benzaldehydes are privileged scaffolds in drug discovery due to their ability to
participate in a wide range of chemical transformations, leading to diverse and complex
molecular architectures. 2-Hydroxy-3,4-dimethoxybenzaldehyde is a valuable building block
for synthesizing heterocyclic compounds, chalcones, and, most notably, Schiff bases.[10][11]
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Causality of Application: The aldehyde functional group provides a reactive handle for
condensation reactions with primary amines, forming an imine or azomethine (-C=N-) linkage.
This reaction is a cornerstone of combinatorial chemistry. The resulting Schiff bases are known
to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-
inflammatory properties.[11][12] The specific substitution pattern of the parent aldehyde can
tune the electronic properties and steric profile of the final compound, influencing its binding
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Caption: Workflow for utilizing the aldehyde in Schiff base synthesis for drug discovery.

Representative Protocol: Schiff Base Synthesis

o Dissolution: Dissolve 2-Hydroxy-3,4-dimethoxybenzaldehyde (1.0 equiv) in absolute
ethanol in a round-bottom flask.

¢ Amine Addition: To this solution, add the desired primary amine (1.0-1.1 equiv) and a
catalytic amount of glacial acetic acid (2-3 drops).

o Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

« |solation: Upon completion, cool the reaction mixture. The Schiff base product often
precipitates out of solution and can be collected by filtration.

 Purification: Wash the collected solid with cold ethanol and dry in vacuo. If necessary, the
product can be further purified by recrystallization from a suitable solvent like ethanol or
methanol.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 19283-70-6 was not located, data from
structurally analogous hydroxy- and dimethoxy-benzaldehydes provide a reliable basis for
assessing its hazards.[13][14][15][16] The compound should be handled with appropriate
engineering controls and personal protective equipment.

Table 3: GHS Hazard Profile (Based on Structural Analogs)
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Hazard Class GHS Category Hazard Statement
o H302: Harmful if
Acute Toxicity, Oral Category 4
swallowed.[16]
] ] o H315: Causes skin irritation.
Skin Corrosion/Irritation Category 2

[13][16]

H319: Causes serious eye

Serious Eye Damage/Irritation Category 2A o
irritation.[13]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory
irritation. |

Handling and Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[13]

» Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety
glasses with side-shields or goggles, and a lab coat.[16]

» Handling: Avoid breathing dust, fume, or vapors. Avoid contact with skin and eyes. Wash
hands thoroughly after handling.[14]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

e |n case of contact:

o

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. If irritation persists, get medical advice.[13]

o

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

o

Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[16]

Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]

[¢]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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